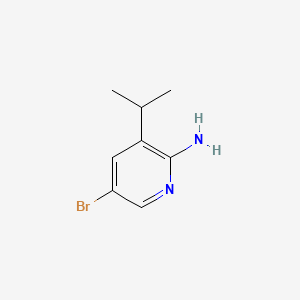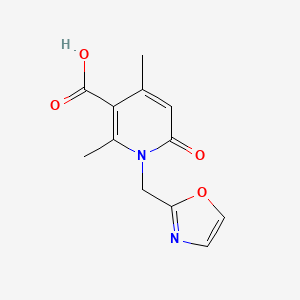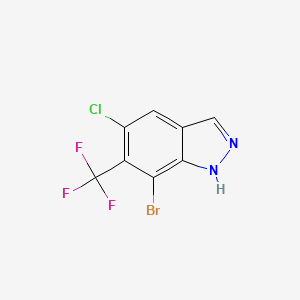![molecular formula C15H14N2O2 B15364496 1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1240566-66-8](/img/structure/B15364496.png)
1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid is a complex organic compound belonging to the class of pyrrolopyrroles. This compound features a fused pyrrole ring system, which is known for its biological and chemical significance. The presence of a benzyl group and a carboxylic acid moiety adds to its structural complexity and potential reactivity.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions (MCRs): One common synthetic route involves multicomponent reactions, where starting materials such as aromatic aldehydes, p-anisidine, and butane-2,3-dione are reacted in acetic acid at elevated temperatures. This method allows for the formation of the pyrrolopyrrole core structure.
Three-Component Synthesis: Another approach is the three-component synthesis, which involves the reaction of different starting materials to form the pyrrolopyrrole skeleton. This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the carboxylic acid group, leading to the formation of corresponding carboxylates.
Reduction: Reduction reactions can target the pyrrolopyrrole core, potentially leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrrolopyrrole ring, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylates and other oxidized derivatives.
Reduction Products: Reduced pyrrolopyrrole derivatives.
Substitution Products: Substituted pyrrolopyrroles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It has shown potential as a bioactive molecule, with applications in studying biological processes and developing new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound's unique structure makes it valuable in the synthesis of advanced materials, such as organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Pyrrole Derivatives:
Uniqueness: 1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid stands out due to its specific combination of functional groups and fused ring system, which can lead to unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1240566-66-8 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-benzyl-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-16-8-7-12-13(16)9-14(15(18)19)17(12)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
QJMDAIWMMNWREM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
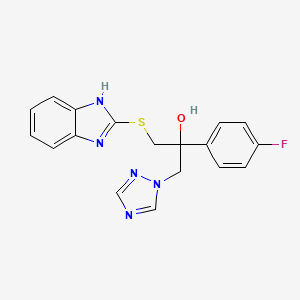


![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)
![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
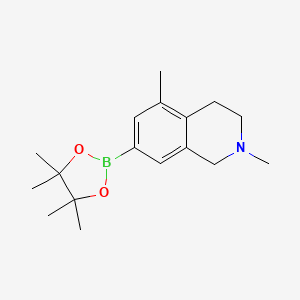
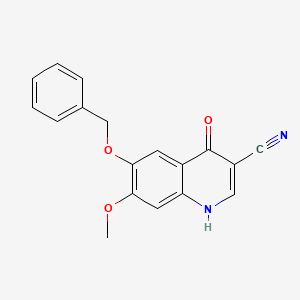
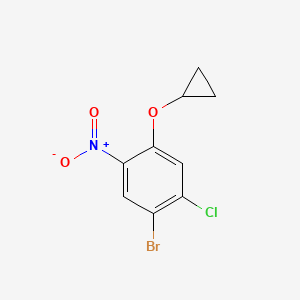
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
